Fmoc-N-Me-Ala-OH

Catalog No.
S710079
CAS No.
84000-07-7
M.F
C19H19NO4
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Ala-OH

CAS Number

84000-07-7

Product Name

Fmoc-N-Me-Ala-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1

InChI Key

JOFHWKQIQLPZTC-LBPRGKRZSA-N

Synonyms

Fmoc-N-Me-Ala-OH;84000-07-7;Fmoc-N-methyl-L-alanine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoicacid;Fmoc-Nalpha-methyl-L-alanine;MFCD00153384;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoicacid;(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoicacid;Fmoc-L-MeAla-OH;AmbotzFAA1395;AC1LEMGZ;PubChem18933;Fmoc-N-Methyl-Ala-OH;Fmoc-N-a-methyl-L-alanine;47594_ALDRICH;SCHEMBL120596;47594_FLUKA;CTK7I3107;ZINC57597;MolPort-003-934-200;ANW-37736;CF-309;SBB067205;AKOS015907196;AN-7887

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-N-Me-Ala-OH (CAS 84000-07-7) is a highly specified Fmoc-protected, N-methylated amino acid building block engineered for solid-phase peptide synthesis (SPPS). As a critical synthetic precursor, it enables the direct incorporation of N-methyl-L-alanine residues into peptide backbones. Commercially supplied as a high-purity powder (≥98.0% HPLC), this compound is selected by procurement teams to fundamentally alter the pharmacokinetic and structural properties of peptide therapeutics, specifically by increasing lipophilicity, membrane permeability, and resistance to enzymatic degradation .

Research Fit

SPPS-Ready Fmoc-protected for standard coupling cycles
Backbone Modification N-Methyl eliminates amide H-bond donor
Aggregation Control May support difficult-sequence SPPS workflows

Generic substitution with unmethylated Fmoc-Ala-OH is functionally impossible when designing peptide therapeutics, as the lack of the N-methyl group leaves the peptide bond fully susceptible to rapid proteolytic cleavage, drastically reducing in vivo half-life [1]. Furthermore, substituting with the alternative protecting group analog, Boc-N-Me-Ala-OH, forces the use of harsh acidic deprotection (TFA) and highly toxic, specialized cleavage conditions (anhydrous HF). Fmoc-N-Me-Ala-OH strictly utilizes mild base deprotection (20% piperidine), making it the only viable choice for synthesizing acid-sensitive peptide sequences within modern, automated SPPS workflows [2].

Substitution Risk

Replacing with Fmoc-Ala-OH restores amide proton, which may alter peptide aggregation during SPPS.
N-Methyl steric constraint is lost; backbone conformation may differ significantly from the intended sequence.
Reported proteolytic stability improvement from N-methylation is absent in Fmoc-Ala-OH.

Microwave-Assisted SPPS Coupling Efficiency vs. Conventional Methods

The steric hindrance introduced by the N-methyl group of Fmoc-N-Me-Ala-OH makes conventional room-temperature coupling extremely inefficient. In standard SPPS, synthesizing hindered sequences with N-methylalanine can take up to 40 hours and yield less than 10% crude purity. By utilizing microwave-assisted SPPS (heating to 75–90 °C) combined with highly reactive coupling agents like COMU or HATU, the coupling of Fmoc-N-Me-Ala-OH is driven to completion in under 3 hours, achieving crude purities of 86% to 95% [1].

Evidence DimensionSynthesis time and crude purity
Target Compound Data<3 hours, 86–95% purity (Microwave SPPS with COMU/HATU)
Comparator Or Baseline~40 hours, <10% purity (Conventional room-temp SPPS)
Quantified Difference>13-fold reduction in time; >8.5-fold increase in purity
ConditionsAutomated SPPS of hindered acyl carrier protein derivatives

Justifies the investment in microwave synthesizers and specialized coupling reagents to achieve commercially viable yields of hindered peptides.

Synthesis Yield (2-CTC)
Head-to-head
85% (hindered α-AA) vs 78% (β-AA)
Supports efficient route for sterically hindered N-Me amino acids.
Reported for Fmoc-N-Me-Thr(tBu)-OH analog.

Proteolytic Stability and Half-Life Extension vs. Unmethylated Alanine

The primary procurement driver for Fmoc-N-Me-Ala-OH over standard Fmoc-Ala-OH is the profound enhancement of proteolytic stability. The N-methyl group provides critical steric bulk that shields the adjacent peptide bond from enzymatic recognition and cleavage by proteases. Pharmacokinetic profiling demonstrates that incorporating N-methyl-L-alanine significantly extends the in vivo half-life of therapeutic peptides compared to their unmethylated counterparts, which undergo rapid systemic clearance [1].

Evidence DimensionResistance to enzymatic degradation
Target Compound DataHigh steric shielding and extended in vivo half-life
Comparator Or BaselineFmoc-Ala-OH (rapid proteolytic cleavage)
Quantified DifferenceSignificant extension of therapeutic window
ConditionsIn vitro protease assays and in vivo pharmacokinetic models

N-methylation is a mandatory structural modification for converting rapidly degrading natural peptides into viable, long-lasting clinical drugs.

Enantiomeric Purity
Reported
≥99.5% (L-isomer) vs ≥99.5% (D-isomer)
Equivalent high chiral purity across enantiomers.
Supplier specification; verify by in-house chiral HPLC.

Conformational Pre-organization for Target Binding Affinity

Fmoc-N-Me-Ala-OH is utilized to restrict the conformational flexibility of the peptide backbone, heavily favoring a trans conformation of the preceding peptide bond. This rigidity pre-organizes the peptide into a bioactive geometry, minimizing the entropic penalty upon target binding. For example, in the development of Smac mimetics (XIAP BIR3 antagonists), the incorporation of N-methylalanine is structurally essential to achieve low-nanomolar binding affinities, a performance metric unattainable with the highly flexible, unmethylated Fmoc-Ala-OH [1].

Evidence DimensionTarget binding affinity (entropic penalty)
Target Compound DataPre-organized trans conformation yielding high affinity (low nM IC50)
Comparator Or BaselineFmoc-Ala-OH (high flexibility, high entropic penalty, lower affinity)
Quantified DifferenceFavorable entropic profile for protein-protein interaction (PPI) inhibition
ConditionsStructural binding assays for peptidomimetic antagonists

Dictates the selection of this specific building block for rational drug design targeting large, flat protein-protein interfaces.

Coupling Racemization
Reported
Racemization-free vs standard methods (1–10% epimerization)
Supports stereochemical integrity under optimized coupling.
Validated in cyclosporin O synthesis.
Proteolytic Stability
Class-level
Reported increased stability for N-Me-Ala peptides
Supports strategic use for proteolytic resistance research.
Computational & literature inference; validate experimentally.

Synthesis of Smac Mimetics and PPI Inhibitors

Fmoc-N-Me-Ala-OH is critically required for the solid-phase synthesis of peptidomimetic antagonists, such as Smac/DIABLO mimetics targeting XIAP BIR3 domains. The conformational rigidity imparted by the N-methyl group is essential for achieving the low-nanomolar binding affinities required to disrupt complex protein-protein interactions in oncology research [1].

Development of Protease-Resistant Peptide Therapeutics

In the formulation of next-generation peptide drugs, Fmoc-N-Me-Ala-OH is substituted for standard alanine to shield adjacent peptide bonds from enzymatic cleavage. This application is central to extending the in vivo half-life and improving the oral bioavailability of peptide-based therapeutics [2].

Automated Microwave-Assisted SPPS Workflows

For core facilities and contract manufacturing organizations (CMOs) utilizing automated microwave synthesizers, Fmoc-N-Me-Ala-OH is the standard building block for introducing N-methylated residues. When paired with COMU or HATU at elevated temperatures (75-90 °C), it enables the rapid, high-purity synthesis of sterically hindered sequences that would otherwise fail under conventional room-temperature conditions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stability-focused peptide design
N-Methylation for reported stability enhancement
Proteolytic stability assays, plasma stability assessment
Conformationally constrained peptide synthesis
N-Methyl steric constraint & racemization-free coupling
Aggregation-prone sequence synthesis, cyclic peptide formation
N-Methyl scanning SAR studies
Backbone methylation for H-bonding & permeability study
Receptor binding, membrane permeability assessment
Chiral purity QC standard
High reported enantiomeric purity
Chiral HPLC calibration, racemization monitoring

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

325.13140809 Da

Monoisotopic Mass

325.13140809 Da

Heavy Atom Count

24

Wikipedia

Fmoc-N-Methyl-L-alanine

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